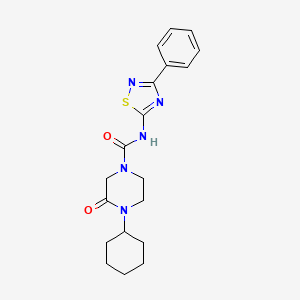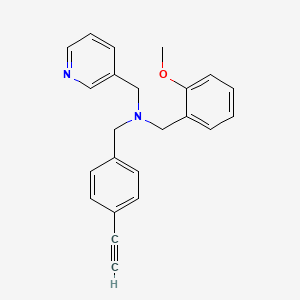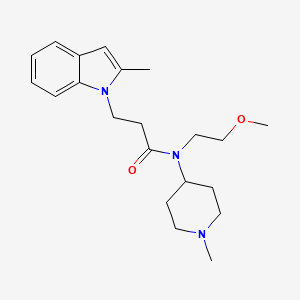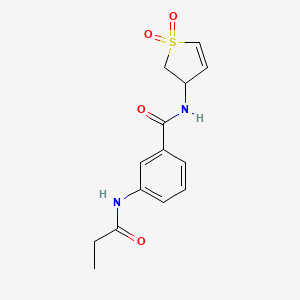
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, also known as CTDP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用机制
The mechanism of action of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cancer cell growth, inflammation, and neuroprotection. 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of oxidative stress. These effects suggest that 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has potential therapeutic applications in a variety of areas.
实验室实验的优点和局限性
One advantage of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is its high purity and yield, which makes it a viable candidate for further research. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics, which are necessary for its development as a therapeutic agent.
未来方向
For 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide research include further studies on its toxicity and pharmacokinetics, as well as its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, the development of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide derivatives with improved potency and selectivity may lead to the development of more effective therapeutic agents.
合成方法
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone, thiocarbohydrazide, and phenyl isothiocyanate. The resulting compound is then reacted with piperazine and cyclohexyl isocyanate to form 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide. This synthesis method has been optimized to achieve high yields and purity, making 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide a viable candidate for further research.
科学研究应用
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In neurological disorder research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to improve cognitive function and reduce oxidative stress, suggesting its potential as a neuroprotective agent.
属性
IUPAC Name |
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c25-16-13-23(11-12-24(16)15-9-5-2-6-10-15)19(26)21-18-20-17(22-27-18)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLZPFDASJMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2=O)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[1-(3-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902057.png)

![2-({3-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5902072.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5902088.png)
![N-{3-[(2,4-dimethyl-1,4-diazepan-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5902102.png)
![3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5902107.png)
![N-[4-(butyrylamino)-3-methoxyphenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5902112.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-naphthyl)pyrimidin-5-yl]methyl}propan-2-amine](/img/structure/B5902121.png)



![N-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)acetamide](/img/structure/B5902155.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5902166.png)
![4-(2-{4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}-2-oxoethyl)phenol](/img/structure/B5902169.png)